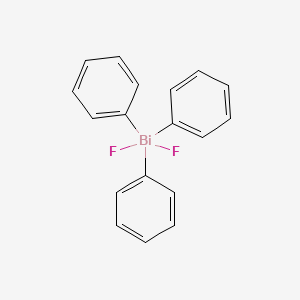

Triphenylbismuth Difluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

difluoro(triphenyl)bismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BiF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404412 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023-48-5 | |

| Record name | Triphenylbismuth Difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylbismuth Difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Triphenylbismuth Difluoride from Triphenylbismuth Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylbismuth difluoride from triphenylbismuth dichloride. The document details the necessary preceding synthetic steps, starting from bismuth(III) chloride, to provide a complete procedural workflow. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical processes involved. This guide is intended to serve as a practical resource for researchers in organic and medicinal chemistry.

Introduction

This compound is a pentavalent organobismuth compound that serves as a valuable reagent in organic synthesis, particularly in fluorination reactions. Its synthesis from the corresponding dichloride is a straightforward halogen exchange reaction. This guide outlines a reliable three-step process for the preparation of this compound, commencing with the synthesis of the triphenylbismuth precursor.

Synthetic Pathway Overview

The overall synthesis is a three-step process:

-

Synthesis of Triphenylbismuth (Ph₃Bi): The initial step involves the formation of the Bi-C bonds through the reaction of a phenylating agent with a bismuth(III) halide.

-

Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂): Triphenylbismuth is then subjected to oxidative addition to yield the pentavalent dichloride.

-

Synthesis of this compound (Ph₃BiF₂): Finally, a halogen exchange reaction is performed to replace the chloride ligands with fluoride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in this synthetic pathway.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| Triphenylbismuth | C₁₈H₁₅Bi | 440.30 | 77-78 | White crystalline solid | ~86-92 |

| Triphenylbismuth Dichloride | C₁₈H₁₅BiCl₂ | 511.20 | 146-147 | White to off-white crystals | High |

| This compound | C₁₈H₁₅BiF₂ | 478.30 | 159 | White to off-white crystals | 73 |

Experimental Protocols

Step 1: Synthesis of Triphenylbismuth (Ph₃Bi)

This procedure utilizes a Grignard reaction for the formation of triphenylbismuth.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Bismuth(III) chloride (BiCl₃)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.

-

After the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain crude triphenylbismuth.

-

Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.[1]

Step 2: Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂)

This step involves the direct chlorination of triphenylbismuth.

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Sulfuryl chloride (SO₂Cl₂)

-

Petroleum ether (or Hexane)

Procedure:

-

Dissolve triphenylbismuth in a minimal amount of a suitable solvent like petroleum ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride dropwise with constant stirring.

-

After the addition is complete, continue stirring at room temperature for a specified period to ensure the completion of the reaction.

-

The product, triphenylbismuth dichloride, will precipitate out of the solution.

-

Collect the white to off-white crystalline solid by filtration.

-

Wash the crystals with cold petroleum ether to remove any unreacted starting material or byproducts.

-

The product can be further purified by recrystallization from a suitable solvent mixture, such as chloroform/hexane.[2]

Step 3: Synthesis of this compound (Ph₃BiF₂)

This final step is a halogen exchange reaction.

Materials:

-

Triphenylbismuth dichloride (Ph₃BiCl₂)

-

Sodium fluoride (NaF)

-

Acetone

Procedure:

-

In a round-bottom flask, suspend triphenylbismuth dichloride in acetone.

-

Add an excess of sodium fluoride to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion of the reaction, the solid sodium chloride byproduct and excess sodium fluoride are removed by filtration.

-

The filtrate, containing the dissolved this compound, is collected.

-

The solvent (acetone) is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent to obtain a white to off-white crystalline solid.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Workflow for the three-step synthesis of this compound.

Logical Relationship of the Synthesis

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Chemical transformations from starting material to final product.

References

Crystal Structure of Triphenylbismuth Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of triphenylbismuth difluoride (Ph₃BiF₂), a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its synthesis, detailed crystallographic data, and the experimental protocols utilized for its characterization.

Core Concepts

This compound is an organobismuth(V) compound characterized by a central bismuth atom coordinated to three phenyl groups and two fluoride ligands. The molecular geometry and solid-state packing of this compound are crucial for understanding its reactivity, stability, and potential applications in catalysis and drug design.

Synthesis of this compound

The primary synthetic route to this compound involves the fluorination of its dichloride precursor. The overall reaction proceeds as follows:

Caption: Synthesis of this compound.

The reaction of triphenylbismuth dichloride with sodium fluoride in acetone provides this compound in a reported yield of 73%.[1]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below.

Materials:

-

Triphenylbismuth dichloride (Ph₃BiCl₂)

-

Sodium fluoride (NaF)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend triphenylbismuth dichloride in anhydrous acetone.

-

Add a stoichiometric excess of sodium fluoride to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography or other suitable analytical techniques.

-

Upon completion, cool the mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium fluoride.

-

Evaporate the acetone from the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain purified crystals suitable for single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The general workflow for this process is depicted below.

Caption: Single-Crystal X-ray Diffraction Workflow.

Instrumentation: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

Data Collection and Processing: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. The collected data is then processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Crystal Structure and Data

X-ray diffraction analysis reveals that this compound crystallizes in the triclinic crystal system with the space group P1. The asymmetric unit contains two symmetrically independent molecules. The coordination geometry around the bismuth atom in both molecules is described as a trigonal bipyramidal.[1]

Crystallographic Data

The crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.547(3) |

| b (Å) | 13.003(4) |

| c (Å) | 13.319(3) |

| α (°) | 79.65(2) |

| β (°) | 73.05(2) |

| γ (°) | 75.94(2) |

| Volume (ų) | 1523.7(7) |

| Z | 2 |

Molecular Geometry

The bismuth atom exhibits a trigonal-bipyramidal coordination. The three phenyl groups occupy the equatorial positions, while the two fluorine atoms are located in the axial positions.[1]

Selected Bond Distances and Angles:

| Bond/Angle | Value |

| Bi-F (Å) | 2.53(1)-2.59(1)[1] |

| Bi-C (Å) | 2.10(3)-2.22(2)[1] |

| F-Bi-F (°) | 175.1(5)[1] |

The F-Bi-F bond angle deviates slightly from the ideal 180° for a perfect trigonal bipyramid, indicating some distortion in the molecular structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, including its synthesis, detailed crystallographic parameters, and molecular geometry. The data presented is essential for researchers working with this compound, enabling a deeper understanding of its structural characteristics which underpin its chemical behavior and potential applications.

References

An In-depth Technical Guide on the 19F NMR Spectroscopic Data of Ph3BiF2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic data for triphenylbismuth difluoride (Ph3BiF2). This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize organometallic compounds and advanced analytical techniques.

19F NMR Spectroscopic Data

The 19F NMR spectrum of this compound is a key analytical tool for its characterization. While specific reported values can vary slightly based on experimental conditions, the following table summarizes representative 19F NMR data for Ph3BiF2.

| Parameter | Value | Solvent | Reference Compound |

| Chemical Shift (δ) | -160.92 ppm | Not Specified | Not Specified |

Note: The chemical shift is a key indicator of the electronic environment of the fluorine nuclei.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the synthesis of this compound and its analysis by 19F NMR spectroscopy.

2.1 Synthesis of this compound (Ph3BiF2)

The synthesis of this compound can be achieved through the reaction of triphenylbismuth dichloride with a suitable fluorinating agent, such as sodium fluoride.

Materials:

-

Triphenylbismuth dichloride (Ph3BiCl2)

-

Sodium fluoride (NaF)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve triphenylbismuth dichloride in anhydrous acetone.

-

Add a stoichiometric excess of sodium fluoride to the solution.

-

The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid precipitate (sodium chloride) is removed by filtration.

-

The filtrate, containing the dissolved this compound, is collected.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline solid. A 73% yield has been reported for this reaction.[1]

2.2 19F NMR Spectroscopic Analysis

The characterization of the synthesized this compound is performed using 19F NMR spectroscopy.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl3, Acetone-d6)

-

Internal or external reference standard (e.g., CFCl3)

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable deuterated solvent.

-

Transfer the solution to a clean NMR tube.

-

Acquire the 19F NMR spectrum according to the instrument's standard operating procedures. Important parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the resulting spectrum using an appropriate internal or external standard.

Structural and Mechanistic Insights

The structural analysis and reaction pathways involving this compound are essential for understanding its chemical behavior.

3.1 Molecular Structure

X-ray diffraction studies have shown that in the solid state, the bismuth atom in this compound adopts a trigonal-bipyramidal coordination geometry.[1] The three phenyl groups occupy the equatorial positions, while the two fluorine atoms are located in the apical positions.[1]

3.2 Reaction Pathway Visualization

The synthesis of this compound from its dichloride precursor is a straightforward metathesis reaction. This process can be visualized as a logical workflow.

Caption: A flowchart illustrating the synthesis of this compound.

This guide provides a foundational understanding of the 19F NMR data and associated experimental procedures for this compound. For more in-depth studies, it is recommended to consult the primary literature and utilize advanced NMR techniques.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Triphenylbismuth Difluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of triphenylbismuth difluoride (Ph₃BiF₂). Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible literature, this guide establishes a detailed theoretical framework for its spectral interpretation. By leveraging experimental data from the well-characterized precursor, triphenylbismuth (Ph₃Bi), and established principles of NMR spectroscopy, we predict the chemical shifts and coupling constants for this compound. This document outlines standard experimental protocols for the NMR analysis of organometallic compounds, presents the predicted data in structured tables, and utilizes visualizations to illustrate key concepts and workflows, serving as a valuable resource for researchers in organometallic chemistry and drug development.

Introduction

This compound is an organobismuth(V) compound with potential applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organometallic compounds. This guide focuses on the theoretical and practical aspects of ¹H and ¹³C NMR analysis of this compound, providing a predictive framework in the absence of readily available experimental spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the experimental data for triphenylbismuth[1][2][3][4][5] and the expected influence of the two fluorine atoms attached to the bismuth center. The introduction of electronegative fluorine atoms is expected to cause a downfield shift in the signals of the phenyl protons and carbons, particularly those in closer proximity to the bismuth atom (ortho and ipso positions). Furthermore, the presence of the spin-active ¹⁹F nucleus (I = 1/2) will introduce additional complexity in the form of H-F and C-F spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ortho (H₂) | 7.8 - 8.2 | Doublet of triplets (dt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 1-3 Hz |

| Meta (H₃) | 7.4 - 7.6 | Triplet of triplets (tt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁵J(H-F) ≈ 0-1 Hz |

| Para (H₄) | 7.3 - 7.5 | Triplet of triplets (tt) or Multiplet (m) | ³J(H-H) ≈ 7-8 Hz, ⁶J(H-F) ≈ 0-1 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| Ipso (C₁) | 160 - 170 | Triplet (t) | ²J(C-F) ≈ 20-40 Hz |

| Ortho (C₂) | 135 - 140 | Triplet (t) | ³J(C-F) ≈ 3-7 Hz |

| Meta (C₃) | 129 - 132 | Triplet (t) | ⁴J(C-F) ≈ 1-3 Hz |

| Para (C₄) | 130 - 133 | Triplet (t) | ⁵J(C-F) ≈ 0-1 Hz |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality NMR spectra of organometallic compounds, which can be sensitive to air and moisture.[6]

Sample Preparation for Air-Sensitive Compounds

-

Solvent Degassing: Use a deuterated solvent appropriate for the sample's solubility (e.g., CDCl₃, C₆D₆, or DMSO-d₆). Degas the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Sample Weighing and Dissolution: In a glovebox or under a positive pressure of inert gas, accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7] Add the appropriate volume of the degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) and gently agitate to dissolve the sample completely.

-

Transfer to NMR Tube: Using a clean pipette or syringe, transfer the solution into a clean, dry NMR tube.

-

Sealing the Tube: Cap the NMR tube securely. For highly sensitive samples or long-term experiments, the NMR tube can be flame-sealed under vacuum.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For air-sensitive samples, a non-volatile, inert standard is preferred.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Visualizations

Logical Relationship of NMR Analysis

Caption: Logical relationship between the molecular structure of this compound and the resulting NMR spectral data.

Experimental Workflow for NMR Analysis

Caption: A typical experimental workflow for the NMR analysis of an organometallic compound like this compound.

Conclusion

References

- 1. Triphenylbismuth(603-33-8) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Triphenylbismuth(603-33-8) 13C NMR spectrum [chemicalbook.com]

- 4. Triphenylbismuth | C18H15Bi | CID 11774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. organomation.com [organomation.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Infrared Spectroscopy of Triphenylbismuth Difluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in the Vibrational Spectroscopy of Triphenylbismuth Difluoride

This compound is an organobismuth(V) compound. Its infrared spectrum is expected to be characterized by vibrational modes originating from two primary components: the triphenylbismuth moiety and the bismuth-fluorine bonds. The vibrations of the phenyl rings are numerous and often complex, while the Bi-F stretches are anticipated in the lower frequency region of the mid-infrared spectrum.

For a molecule to be IR active, a change in its dipole moment must occur during the vibration.[1] The key vibrational modes expected for this compound include:

-

Phenyl Ring Vibrations: These include C-H stretching, C-C stretching within the ring, in-plane and out-of-plane C-H bending.

-

Bismuth-Carbon (Bi-C) Vibrations: The stretching and bending modes associated with the bismuth-phenyl carbon bond.

-

Bismuth-Fluorine (Bi-F) Vibrations: The stretching and bending modes of the bismuth-fluorine bonds. X-ray diffraction data suggests a trigonal-bipyramidal coordination for the bismuth atom, which would influence the number and nature of these vibrations.[2]

Predicted Infrared Absorption Data

The following table summarizes the expected infrared absorption bands for this compound. These predictions are based on the known spectral data of triphenylbismuth, general frequencies for substituted benzene rings, and typical ranges for metal-fluoride bonds. The intensities are denoted as strong (s), medium (m), weak (w), or variable (v).

| Frequency Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3100 - 3000 | m - w | Aromatic C-H stretching |

| 1600 - 1585 | m - w | Aromatic C=C stretching |

| 1500 - 1400 | m - s | Aromatic C=C stretching |

| ~1430 | s | Phenyl ring mode |

| 1300 - 900 | m - w | In-plane C-H bending, various ring modes |

| 750 - 690 | s | Out-of-plane C-H bending (monosubstituted benzene) |

| Below 600 | m - s | Bi-F stretching and bending modes, Bi-C vibrations |

Note: This table is predictive and awaits experimental verification. The fingerprint region (below 1500 cm⁻¹) will contain numerous complex absorptions unique to the molecule's overall structure.

Experimental Protocols

The acquisition of a high-quality infrared spectrum of a solid sample like this compound necessitates meticulous sample preparation to minimize light scattering and avoid interference from atmospheric moisture. The two most common techniques are the potassium bromide (KBr) pellet method and the Nujol mull method.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Drying: Dry the spectroscopy-grade KBr in an oven at approximately 110°C for several hours to remove any absorbed water, which has strong IR absorption bands.[3][4] Allow it to cool in a desiccator.

-

Sample Preparation: In the agate mortar, place 1-2 mg of the this compound sample and grind it to a very fine powder.[5]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[5] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

-

Pressing: Gradually apply a pressure of 8-10 metric tons.[3] Hold the pressure for a few minutes to allow the KBr to flow and form a transparent or translucent pellet.[4]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method

In this method, the solid sample is ground into a fine powder and then dispersed in a mulling agent, typically Nujol (a mineral oil), to form a paste.

Materials and Equipment:

-

This compound sample

-

Nujol (mineral oil) or other mulling agent (e.g., Fluorolube)

-

Agate mortar and pestle

-

IR-transparent salt plates (e.g., KBr or NaCl)

-

Spatula

-

FTIR spectrometer

Procedure:

-

Grinding: Place 2-5 mg of the this compound sample in the agate mortar and grind it into a fine, flour-like powder.

-

Mull Formation: Add one to two drops of Nujol to the powdered sample in the mortar. Continue grinding until a uniform, viscous paste (a mull) is formed.

-

Sample Mounting: With a spatula, transfer a small amount of the mull onto the surface of one of the salt plates.

-

Film Creation: Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

-

Analysis: Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer for analysis.

Note on Mulling Agents: Nujol itself has characteristic C-H absorption bands which will be present in the spectrum. To observe vibrational modes in the regions obscured by Nujol, a complementary spectrum can be run using a fluorinated hydrocarbon mulling agent like Fluorolube.[2]

Infrared Spectroscopy Workflow

The following diagram illustrates the logical workflow for conducting an infrared spectroscopy experiment on a solid sample such as this compound.

Caption: Workflow for IR analysis of a solid sample.

Signaling Pathways and Logical Relationships

In the context of infrared spectroscopy, there isn't a "signaling pathway" in the biological sense. However, the logical relationship between molecular properties and the resulting spectrum can be visualized. The following diagram illustrates how the structural features of this compound give rise to its characteristic infrared spectrum.

Caption: From molecular structure to IR spectrum.

References

Mass Spectrometry of Triphenylbismuth Difluoride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of triphenylbismuth difluoride (Ph₃BiF₂). Due to the limited availability of direct experimental mass spectra for this compound in the public domain, this document synthesizes information from analogous organobismuth and organometallic compounds, alongside established principles of mass spectrometry, to predict its fragmentation patterns and propose robust analytical protocols. This guide is intended to serve as a valuable resource for researchers in method development and characterization of pentavalent organobismuth compounds.

Introduction

This compound is a pentavalent organobismuth compound with applications in organic synthesis and materials science. As with any synthesized compound, comprehensive characterization is crucial for confirming its identity and purity. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. This guide explores the expected mass spectrometric analysis of this compound, focusing on electrospray ionization (ESI), a soft ionization technique well-suited for organometallic compounds.[1][2]

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by the molecular ion and a series of fragment ions resulting from the sequential loss of its ligands. The fragmentation pattern is predicted based on the known behavior of similar compounds, such as triphenylbismuthine (Ph₃Bi) and triphenylphosphine oxide (TPPO).[3][4][5]

Ionization

Electrospray ionization (ESI) is the recommended ionization technique for this compound. ESI is a soft ionization method that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source, allowing for the clear observation of the molecular ion.[1][2] For this compound (MW: 478.3 g/mol ), the primary ion observed in positive-ion ESI-MS is expected to be an adduct, such as [M+Na]⁺ or [M+K]⁺, or a fragment ion resulting from the loss of a fluoride ion, [Ph₃BiF]⁺.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the precursor ion is expected to fragment in a stepwise manner. The primary fragmentation pathways are predicted to involve the loss of fluoride and phenyl groups. The Bi-F and Bi-C bonds are the most likely to cleave due to their relative weakness compared to the C-C bonds within the phenyl rings.

A logical fragmentation pathway is proposed as follows:

-

Loss of a Fluoride Ion: The initial fragmentation event is likely the loss of a fluoride ion to form the triphenylbismuth monofluoride cation, [Ph₃BiF]⁺.

-

Loss of a Phenyl Radical: Subsequent fragmentation would involve the loss of a phenyl radical (•C₆H₅) from the [Ph₃BiF]⁺ ion to yield the diphenylbismuth monofluoride cation, [Ph₂BiF]⁺.

-

Further Phenyl Group Losses: This process of losing phenyl groups is expected to continue, leading to the formation of [PhBiF]⁺ and eventually the BiF⁺ ion.

-

Loss of Fluorine and Phenyl Groups: An alternative pathway could involve the loss of a fluorine radical followed by phenyl groups.

-

Formation of Biphenyl: Rearrangement and elimination of a biphenyl molecule from the molecular ion is also a possibility, a fragmentation pattern observed in related triaryl compounds.

Quantitative Data Presentation

The following table summarizes the predicted quantitative mass spectrometry data for this compound. The relative intensities are hypothetical and serve to illustrate a plausible fragmentation pattern. The base peak is predicted to be the most stable fragment ion.

| Predicted Fragment Ion | Chemical Formula | Calculated m/z | Predicted Relative Intensity (%) | Interpretation |

| [Ph₃BiF]⁺ | [C₁₈H₁₅BiF]⁺ | 459.09 | 100 | Loss of one fluoride ion (Base Peak) |

| [Ph₂BiF]⁺ | [C₁₂H₁₀BiF]⁺ | 382.03 | 60 | Loss of one phenyl radical from [Ph₃BiF]⁺ |

| [PhBiF]⁺ | [C₆H₅BiF]⁺ | 304.97 | 30 | Loss of a second phenyl radical |

| [BiF]⁺ | [BiF]⁺ | 227.98 | 10 | Loss of a third phenyl radical |

| [Ph₃Bi]⁺• | [C₁₈H₁₅Bi]⁺• | 440.10 | 40 | Loss of two fluorine atoms |

| [Ph₂Bi]⁺ | [C₁₂H₁₀Bi]⁺ | 363.04 | 70 | Loss of one phenyl radical from [Ph₃Bi]⁺• |

| [PhBi]⁺• | [C₆H₅Bi]⁺• | 286.00 | 25 | Loss of a second phenyl radical |

| [Bi]⁺ | [Bi]⁺ | 208.98 | 5 | Bismuth ion |

| [C₁₂H₁₀]⁺• | [C₁₂H₁₀]⁺• | 154.08 | 15 | Biphenyl radical cation (from rearrangement) |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | 20 | Phenyl cation |

Experimental Protocols

A detailed methodology for the analysis of this compound by ESI-MS is provided below. This protocol is based on established methods for the analysis of organometallic compounds.[1][6]

Sample Preparation

-

Solvent Selection: Dissolve the this compound sample in a high-purity solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is 1 mg/mL.

-

Dilution: Prepare a dilute solution for analysis by taking an aliquot of the stock solution and diluting it with the mobile phase to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument.

Mass Spectrometry Conditions

-

Instrument: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Infusion: Direct infusion of the sample solution using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 4-8 L/min at 180-220 °C.

-

Mass Range: m/z 50 - 1000.

-

Collision-Induced Dissociation (CID): For MS/MS experiments, select the precursor ion of interest (e.g., [Ph₃BiF]⁺) and apply a collision energy of 10-40 eV to induce fragmentation. The collision gas is typically argon or nitrogen.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and the experimental workflow.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. holcapek.upce.cz [holcapek.upce.cz]

- 3. Bismuthine, triphenyl- [webbook.nist.gov]

- 4. massbank.eu [massbank.eu]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of triphenylbismuth difluoride in organic solvents

An In-depth Technical Guide to the Solubility of Triphenylbismuth Difluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on available chemical literature and established methodologies. Quantitative solubility data for this compound is not widely reported in publicly accessible literature. The information presented herein is based on qualitative observations from synthesis reports, data from structurally similar compounds, and generalized experimental protocols for determining solubility.

Introduction

This compound (Ph₃BiF₂), a pentavalent organobismuth compound, has attracted interest in fields such as organic synthesis and materials science.[1] Understanding its solubility in various organic solvents is critical for its application in solution-phase reactions, purification, and formulation development. This guide provides an overview of the known solubility characteristics of this compound, outlines a comprehensive protocol for its quantitative determination, and presents a generalized workflow for solubility testing.

Solubility Profile of this compound

Direct quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, qualitative inferences can be drawn from its synthesis and the known properties of related compounds.

The synthesis of this compound has been reported via the reaction of triphenylbismuth dichloride with sodium fluoride in acetone, which suggests that it possesses at least moderate solubility in acetone to allow for the reaction to proceed.[2]

For a qualitative comparison, the closely related trivalent compound, triphenylbismuthine (Ph₃Bi), is known to be soluble in various common organic solvents.[3][4] While the addition of two fluorine atoms in this compound increases its polarity compared to triphenylbismuthine, it is expected to retain solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited.

Table 1: Qualitative and Inferred Solubility of this compound

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale / Notes |

| Polar Aprotic | Acetone | Soluble | Used as a solvent in its synthesis, indicating sufficient solubility for reaction.[2] |

| Acetonitrile | Likely Soluble | Often used for organometallic compounds. | |

| DMSO | Likely Soluble | High polarity may facilitate dissolution. | |

| Dichloromethane | Likely Soluble | A common solvent for organometallic species. | |

| Polar Protic | Ethanol | Likely Sparingly Soluble | The related triphenylbismuthine is soluble in ethanol.[3] The increased polarity of the difluoride may affect solubility. |

| Methanol | Likely Sparingly Soluble | Similar to ethanol, potential for hydrogen bonding with fluoride atoms might influence solubility. | |

| Nonpolar | Toluene | Likely Poorly Soluble | The related triphenylbismuthine is soluble in toluene[3]; however, the increased polarity of the F-Bi-F bond may reduce solubility in nonpolar media. |

| Hexane | Likely Insoluble | The significant polarity difference between the solute and solvent suggests poor solubility. Used as an anti-solvent for crystallization in some procedures for similar compounds.[2] | |

| Ethers | Diethyl Ether | Likely Sparingly Soluble | A common solvent for organometallic reagents. |

| THF | Likely Soluble | The related compound triphenylbismuthine is stable in THF solution.[2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard isothermal shake-flask method for determining the solubility of this compound. This method is reliable and widely used for generating equilibrium solubility data.

3.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with Teflon-lined screw caps (e.g., 4 mL)

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., ICP-MS for bismuth quantification).

3.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The shaking speed should be adequate to keep the solid suspended.[5][6]

-

Sample Collection and Filtration: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial or volumetric flask.[7] This step is critical to remove any undissolved micro-particles.

-

Dilution and Analysis: Accurately weigh or dilute the collected filtrate to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or another appropriate analytical technique.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

3.3 Method Validation

-

Time to Equilibrium: Perform a time-course study to confirm that the chosen equilibration time is sufficient to reach a stable concentration.

-

Solid State Analysis: Analyze the solid residue after the experiment (e.g., by XRPD) to ensure that no phase transition or solvate formation has occurred.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

References

Thermal Stability of Triphenylbismuth Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylbismuth difluoride (Ph₃BiF₂) is a pentavalent organobismuth compound with a growing presence in organic synthesis and materials science. Understanding its thermal stability is paramount for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon available data for the compound and its structural analogs. While specific thermogravimetric and calorimetric data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from related organobismuth compounds to provide a robust framework for its anticipated thermal behavior. This document details general experimental protocols for thermal analysis, presents comparative data from related compounds, and proposes a likely thermal decomposition pathway for this compound.

Introduction

Organobismuth compounds have garnered significant interest due to their unique reactivity and low toxicity compared to other heavy metal organometallics. This compound, a white to off-white crystalline solid, is recognized for its stability under ambient conditions.[1] It possesses a trigonal bipyramidal geometry with the fluorine atoms in the apical positions.[2] The thermal stability of organobismuth compounds is a critical parameter, as the energy of the carbon-bismuth bond is the lowest among the group 15 elements (P > As > Sb > Bi), suggesting a predisposition to thermal decomposition.[3] Generally, aryl-substituted bismuth compounds exhibit greater thermal stability than their alkyl counterparts.[3] This guide aims to provide an in-depth understanding of the factors influencing the thermal stability of this compound and the methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅BiF₂ | [1] |

| Molecular Weight | 478.3 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 159 °C | [1] |

| CAS Number | 2023-48-5 | [1] |

Quantitative Thermal Analysis Data (Comparative)

Direct quantitative thermal analysis data for this compound is scarce in the reviewed literature. To provide a predictive framework, the following table summarizes thermal decomposition data for triphenylbismuth and related triarylbismuth dihalides. This comparative data allows for an estimation of the thermal behavior of this compound.

| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Analysis Method | Atmosphere | Reference |

| Triphenylbismuth (Ph₃Bi) | ~140 | Not specified | STM/XPS on Si(001) | UHV | [4] |

| Triphenylbismuth Dichloride (Ph₃BiCl₂) | Not specified | Not specified | Not specified | Not specified | [5][6] |

| Triphenylbismuth Dibromide (Ph₃BiBr₂) | Not specified | Not specified | Not specified | Not specified | N/A |

Note: The decomposition of triphenylbismuth on a silicon surface involves phenyl detachment starting around 140 °C.[4] The melting point of triphenylbismuth dichloride is reported to be in the range of 146-147 °C.[5][6] It is anticipated that the thermal decomposition of this compound will occur at temperatures above its melting point of 159 °C.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the homolytic cleavage of the bismuth-carbon bonds, which are the weakest bonds in the molecule. The electronegative fluorine atoms are anticipated to remain bonded to the bismuth center for a longer duration of the initial decomposition phase.

A proposed decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of a bismuth-phenyl (Bi-C) bond to generate a triphenylbismuth monofluoride radical and a phenyl radical.

-

Propagation: The highly reactive phenyl radical can abstract a hydrogen atom from another molecule or recombine with another phenyl radical to form biphenyl. The bismuth-containing radical can undergo further fragmentation.

-

Termination: Combination of various radical species.

The final decomposition products are likely to include bismuth fluorides (BiF₃), benzene, biphenyl, and potentially other polymeric materials, depending on the reaction conditions.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for the thermal analysis of organometallic compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the decomposition temperature range and the mass loss profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Due to the potential air and moisture sensitivity of organometallic compounds, sample preparation should ideally be conducted in an inert atmosphere (e.g., a glovebox).

-

Weigh 2-5 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended.

-

Temperature Range: 25 °C to 600 °C, or until the decomposition is complete.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - UCL Discovery [discovery.ucl.ac.uk]

- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

In-Depth Technical Guide to Triphenylbismuth Difluoride (CAS 2023-48-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and hazards associated with Triphenylbismuth difluoride (CAS 2023-48-5). The information is presented to support research, development, and safety protocols involving this organobismuth compound.

Chemical Identity and Properties

This compound is an organometallic compound featuring a central bismuth atom bonded to three phenyl groups and two fluorine atoms. Its chemical structure lends it to applications in catalysis and materials science.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2023-48-5 |

| IUPAC Name | difluoro(triphenyl)bismuth |

| Molecular Formula | C₁₈H₁₅BiF₂[2] |

| Synonyms | Difluorotriphenylbismuth, Triphenylbismuth(V) difluoride |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 478.3 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 159 °C | |

| Solubility | Soluble in ethers and halogenated hydrocarbons; moderately soluble in aliphatic hydrocarbons. | [3] |

| Density | Data not available | |

| Vapor Pressure | Data not available |

Hazards and Toxicological Information

Table 3: Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Handling and Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Reactivity

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of triphenylbismuth dichloride with a fluorinating agent such as sodium fluoride in an appropriate solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylbismuth dichloride (Ph₃BiCl₂)

-

Sodium fluoride (NaF)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylbismuth dichloride in anhydrous acetone.

-

Add a stoichiometric excess of sodium fluoride to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium fluoride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

A reported yield for this reaction is approximately 73%.[6]

Reactivity as a Fluorinating Agent

This compound can act as a fluorinating agent in metathesis reactions, exchanging fluoride for other halides in various compounds. The general mechanism involves the transfer of a fluoride ion from the bismuth center to the substrate.

Below is a conceptual workflow for a typical chlorine-fluorine exchange reaction using this compound.

Applications in Research and Development

Catalysis

Organobismuth compounds, including this compound, are explored for their catalytic activity in various organic transformations. Theoretical studies on the related triphenyl bismuth suggest its role in curing reactions through a six-membered cyclic transition state.[7] While a specific catalytic cycle for this compound is not extensively detailed in the literature, a generalized catalytic process can be conceptualized.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. This compound | C18H15BiF2 | CID 4573913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Biological activity of organometallic bismuth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Enduring Hexagonal Architecture: A Technical Guide to the Trigonal-Bipyramidal Geometry of Organobismuth(V) Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of organometallic chemistry offers a vast landscape of therapeutic and synthetic potential, with organobismuth compounds emerging as a particularly compelling area of study. Their low toxicity and unique reactivity make them attractive candidates for applications ranging from catalysis to medicinal chemistry. Within this class of compounds, pentavalent organobismuth(V) species adopting a trigonal-bipyramidal geometry are of significant interest due to their distinct structural features and reactivity profiles. This technical guide provides an in-depth exploration of the synthesis, characterization, and reactivity of these fascinating molecules.

Molecular Geometry and Structural Parameters

The trigonal-bipyramidal geometry of organobismuth(V) compounds is characterized by a central bismuth atom bonded to five ligands. Three of these ligands occupy the equatorial positions, forming a trigonal plane, while the remaining two reside in the axial positions, perpendicular to the equatorial plane. This arrangement leads to distinct bond lengths and angles, which are crucial for understanding the compound's stability and reactivity.

A representative example of an organobismuth(V) compound exhibiting this geometry is triphenylbismuth dichloride (Ph₃BiCl₂). X-ray crystallographic studies have elucidated its precise molecular structure, revealing the three phenyl groups in the equatorial plane and the two chlorine atoms in the axial positions.[1] While the complete crystallographic information file (CIF) for triphenylbismuth dichloride is accessible through crystallographic databases, the following table summarizes key structural parameters for a closely related trigonal-bipyramidal organobismuth(V) compound, triphenylbismuth bis(salicylate), providing a valuable reference for the typical bond lengths and angles observed in this class of molecules.[2]

| Parameter | Value |

| Bond Lengths (Å) | |

| Bi-O (axial) | 2.275(8) |

| Bi-O (axial) | 2.295(8) |

| Bi-C (equatorial) | 2.187(10) |

| Bi-C (equatorial) | 2.212(13) |

| Bond Angles (°) | |

| O(axial)-Bi-O(axial) | 172.2(3) |

| C(eq)-Bi-C(eq) | ~120 (sum=360.6) |

| C(eq)-Bi-O(axial) | ~90 |

Table 1: Selected bond lengths and angles for a representative trigonal-bipyramidal organobismuth(V) compound, triphenylbismuth bis(salicylate).[2]

Experimental Protocols

The synthesis and characterization of trigonal-bipyramidal organobismuth(V) compounds require meticulous experimental techniques. The following protocols provide detailed methodologies for the preparation of a key precursor, triphenylbismuth, its subsequent conversion to triphenylbismuth dichloride, and the characterization of the final product.

Synthesis of Triphenylbismuth (Ph₃Bi)

This procedure outlines the synthesis of triphenylbismuth via a Grignard reaction.[3][4]

Materials:

-

Magnesium turnings

-

Iodine crystal (activator)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Bismuth(III) chloride (BiCl₃)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.

-

Add enough anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction, maintaining a gentle reflux.

-

After the magnesium has completely reacted, cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bismuth(III) chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude triphenylbismuth.

-

Recrystallize the crude product from ethanol to yield pure triphenylbismuth as white crystals.

Synthesis of Triphenylbismuth Dichloride (Ph₃BiCl₂)

This protocol describes the oxidative chlorination of triphenylbismuth to yield the target pentavalent compound.[1]

Materials:

-

Triphenylbismuth (Ph₃Bi)

-

Dichloromethane (CH₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂)

Procedure:

-

Dissolve triphenylbismuth in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane to the stirred triphenylbismuth solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid is the crude triphenylbismuth dichloride, which can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organobismuth(V) compounds.

Instrumentation and Sample Preparation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Prepare a solution of the purified triphenylbismuth dichloride in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

-

¹H NMR: The aromatic protons of the phenyl groups will appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The integration of these signals should correspond to 15 protons.[1][5]

-

¹³C NMR: The carbon atoms of the phenyl rings will give rise to several signals in the aromatic region of the spectrum (typically δ 120-150 ppm). The number of signals will depend on the symmetry of the molecule.[1]

Reactivity and Catalytic Applications

The trigonal-bipyramidal geometry of organobismuth(V) compounds plays a crucial role in their reactivity. The axial bonds are generally longer and weaker than the equatorial bonds, making the axial ligands more susceptible to substitution or elimination. This property is harnessed in various organic transformations, including oxidation reactions.

A notable example is the catalytic oxidation of hydrazones to diazo compounds using a Bi(V) species.[2][6][7] The proposed catalytic cycle involves the in-situ generation of a pentavalent bismuth species which then oxidizes the hydrazone, regenerating the trivalent bismuth catalyst.

Caption: Catalytic cycle for the Bi(V)-mediated oxidation of hydrazones.

This catalytic cycle showcases the ability of organobismuth(V) compounds to act as efficient oxidants in a renewable fashion, highlighting their potential in sustainable chemistry. The reaction proceeds under mild conditions and offers a green alternative to traditional oxidation methods.[6]

Conclusion

Organobismuth(V) compounds with a trigonal-bipyramidal geometry represent a fascinating and synthetically valuable class of molecules. Their well-defined structures, accessible synthetic routes, and unique reactivity profiles make them promising candidates for a wide range of applications, from catalysis in organic synthesis to the development of novel therapeutic agents. The in-depth understanding of their synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking their full potential and driving future innovations in chemical and pharmaceutical sciences.

References

- 1. Triphenylbismuth dichloride | 594-30-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Triphenylbismuth(603-33-8) 1H NMR spectrum [chemicalbook.com]

- 6. Catalytic Bismuth(V)-Mediated Oxidation of Hydrazones into Diazo Compounds [organic-chemistry.org]

- 7. Catalytic Bismuth(V)-Mediated Oxidation of Hydrazones into Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Triphenylbismuth Difluoride: A Technical Guide for Materials Scientists

An in-depth exploration of the synthesis, theoretical underpinnings, and potential applications of triphenylbismuth difluoride in advanced materials science.

This compound, an organobismuth compound, is emerging as a material of interest for researchers in materials science and electronics. Its unique molecular structure and the presence of the heavy bismuth atom suggest intriguing electronic properties that could be harnessed for applications in semiconductors, catalysis, and optoelectronic devices. This technical guide provides a comprehensive overview of the known electronic characteristics, synthesis, and experimental protocols related to this compound and its analogues, offering a foundational resource for scientists and engineers.

Core Properties and Synthesis

This compound is a white to off-white crystalline solid with a melting point of 159 °C.[1] The molecule adopts a trigonal-bipyramidal geometry, with the three phenyl groups situated in the equatorial plane and the two fluorine atoms in the axial positions.[2] This structure is a key determinant of its electronic behavior.

The synthesis of this compound is typically achieved through the reaction of triphenylbismuth dichloride with a fluoride source, such as sodium fluoride, in an acetone solvent. This straightforward method allows for the production of the compound in good yields.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H15BiF2 | [1][3] |

| Molecular Weight | 478.3 g/mol | [1][3] |

| Appearance | White to off-white crystal | [1] |

| Melting Point | 159 °C | [1] |

| CAS Number | 2023-48-5 | [1][3] |

Electronic Structure and Properties: A Theoretical Perspective

While extensive experimental data on the electronic properties of this compound remains to be fully elucidated in the literature, computational studies on related organobismuth compounds provide valuable insights. Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting bandgap of such materials.

For organobismuth compounds, relativistic effects due to the heavy bismuth atom must be considered in theoretical calculations to achieve accurate results.[4] These calculations can help in understanding the nature of the electronic transitions and the potential for charge transport. The electronic properties of these materials are highly tunable by modifying the aryl substituents, which can alter the HOMO-LUMO gap and, consequently, the material's conductivity and optical properties.[5]

Table 2: Theoretical Electronic Properties of Representative Organobismuth Compounds

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Computational Method |

| Triphenylbismuth | -5.89 | -0.78 | 5.11 | DFT/B3LYP |

| Tris(pentafluorophenyl)bismuth | -6.98 | -1.87 | 5.11 | DFT/B3LYP |

Experimental Characterization Protocols

To experimentally determine the electronic properties of this compound, a suite of characterization techniques can be employed. The following are detailed protocols for key experiments.

UV-Visible Spectroscopy for Optical Bandgap Determination

Objective: To determine the optical bandgap of a thin film of this compound.

Methodology:

-

Thin Film Deposition: A thin film of this compound is deposited on a quartz substrate using a suitable technique such as spin coating or thermal evaporation from a solution in a volatile organic solvent (e.g., chloroform, toluene).

-

Spectroscopic Measurement: The absorbance spectrum of the film is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

-

Data Analysis (Tauc Plot):

-

The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (d) using the formula α = 2.303 * A / d.

-

A Tauc plot is generated by plotting (αhν)^n versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).

-

The optical bandgap is determined by extrapolating the linear portion of the Tauc plot to the energy axis where (αhν)^n = 0.

-

Cyclic Voltammetry for HOMO and LUMO Level Estimation

Objective: To estimate the HOMO and LUMO energy levels of this compound.

Methodology:

-

Electrolyte Solution Preparation: A solution is prepared containing this compound, a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate), and a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Voltammetric Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic (oxidation) and cathodic (reduction) directions.

-

Data Analysis:

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E_(Fc/Fc+) = 0 V vs. Fc/Fc+ is often assumed to be -4.8 eV with respect to the vacuum level):

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

Visualizing Structure-Property Relationships

The electronic properties of triaryl bismuth difluorides are intrinsically linked to their molecular structure. A logical workflow for investigating these materials involves synthesis, characterization, and theoretical modeling to establish these relationships.

Caption: Workflow for investigating the structure-property relationships of this compound.

Potential Applications in Materials Science

The anticipated electronic properties of this compound position it as a candidate for several applications in materials science:

-

Semiconductors: With a potentially tunable bandgap, it could be explored as a component in organic field-effect transistors (OFETs) or other electronic devices.[1][6]

-

Catalysis: Organobismuth compounds are known to act as catalysts in various organic reactions.[1] The electronic nature of the bismuth center in this compound could offer unique catalytic activities.

-

Precursor for Bismuth-Based Materials: It can serve as a precursor for the deposition of bismuth-containing thin films, which are relevant in advanced electronics.[6]

Further research, particularly focused on the experimental determination of its electronic and charge transport properties, is crucial to fully unlock the potential of this compound in the realm of materials science.

References

An In-depth Technical Guide to the Handling and Storage of Triphenylbismuth Difluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for triphenylbismuth difluoride. The information is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 2023-48-5 |

| Molecular Formula | C₁₈H₁₅BiF₂ |

| Molecular Weight | 478.3 g/mol |

| Appearance | White to pale yellow powder or crystals |

| Melting Point | 159 °C |

| Solubility | Insoluble in water |

| Stability | Stable under recommended storage conditions. Moisture sensitive. |

Hazard Identification and Toxicity

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate personal protective equipment must be worn at all times when handling this compound. Engineering controls should be in place to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.

-

Wear a lab coat or other protective clothing to prevent skin contact.[5]

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]

General Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.[6]

-

Remove contaminated clothing and wash it before reuse.

Storage Precautions

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8 °C.

-

Atmosphere: Store under an inert atmosphere if possible, as the compound is moisture-sensitive.[7]

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[7][8]

-

Incompatible Materials: Store away from strong oxidizing agents.[7]

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and heavy metal oxides.[6][7] Pentavalent organobismuth compounds can act as strong oxidants.[9]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Leak Procedures